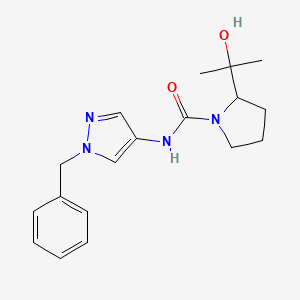![molecular formula C15H24N2O2 B6637478 1-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-2-hydroxypropan-1-one](/img/structure/B6637478.png)
1-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-2-hydroxypropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-2-hydroxypropan-1-one, also known as BHMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BHMP is a piperazine derivative that has been synthesized through various methods and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-2-hydroxypropan-1-one is not fully understood, but it has been suggested that this compound may exert its pharmacological effects through the modulation of various signaling pathways. In neuroscience, this compound has been shown to reduce oxidative stress and inflammation by inhibiting the activation of NF-κB and MAPK signaling pathways. In cancer research, this compound has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In cardiovascular research, this compound has been shown to reduce ischemia/reperfusion injury by activating the Akt and ERK1/2 signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, depending on the field of research. In neuroscience, this compound has been shown to reduce oxidative stress and inflammation, which may have implications for the treatment of neurodegenerative diseases. In cancer research, this compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. In cardiovascular research, this compound has been shown to reduce ischemia/reperfusion injury and improve cardiac function, which may have implications for the treatment of heart disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-2-hydroxypropan-1-one has several advantages for lab experiments, including its high purity and high yield, making it a viable compound for scientific research. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-2-hydroxypropan-1-one, including the optimization of its synthesis method to yield even higher purity and yield, the investigation of its potential therapeutic applications in other fields such as immunology and infectious diseases, and the elucidation of its mechanism of action to better understand its pharmacological effects. Additionally, the development of this compound derivatives and analogs may lead to the discovery of even more potent and selective compounds for therapeutic use.
Synthesemethoden
1-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-2-hydroxypropan-1-one can be synthesized through various methods, including the reaction of 2-bicyclo[2.2.1]hept-5-enylmethylamine with 4-chloro-2-hydroxypropiophenone, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of 2-bicyclo[2.2.1]hept-5-enylmethylamine with 4-(2-chloroethyl)phenol, followed by the reaction with sodium hydroxide and acetic anhydride to yield this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it a viable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-2-hydroxypropan-1-one has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and cardiovascular research. In neuroscience, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been found to exhibit antitumor activity by inducing apoptosis in cancer cells, making it a potential candidate for cancer therapy. In cardiovascular research, this compound has been shown to exhibit cardioprotective effects by reducing ischemia/reperfusion injury and improving cardiac function.
Eigenschaften
IUPAC Name |
1-[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-2-hydroxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-11(18)15(19)17-6-4-16(5-7-17)10-14-9-12-2-3-13(14)8-12/h2-3,11-14,18H,4-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNPBKDXYLXLBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2CC3CC2C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-hydroxypropanoyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one](/img/structure/B6637397.png)
![N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B6637403.png)
![1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]-2-hydroxyethanone](/img/structure/B6637406.png)

![4-[2-(1-Hydroxycyclohexyl)acetyl]-3-propylpiperazin-2-one](/img/structure/B6637412.png)
![6-fluoro-N-[(1-hydroxycyclopentyl)methyl]-N-methylquinoline-8-carboxamide](/img/structure/B6637417.png)
![N-[(3,4-dichlorophenyl)methyl]-N-(2-hydroxyethyl)-4-methylmorpholine-2-carboxamide](/img/structure/B6637427.png)
![2-[Methyl-[(5-phenylthiophen-2-yl)methyl]amino]ethanol](/img/structure/B6637430.png)
![2-[Ethyl-[[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methyl]amino]ethanol](/img/structure/B6637438.png)

![2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-6-methylpyridin-3-ol](/img/structure/B6637453.png)
![[3-Methyl-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-yl]methanol](/img/structure/B6637458.png)
![3-[(3-Methyltriazol-4-yl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B6637469.png)
![1,2-Dimethyl-3-[(2-methyl-1,3-dihydroinden-2-yl)methyl]guanidine;hydroiodide](/img/structure/B6637474.png)